molecular formula C12H25NOS B14299032 O-nonyl N-ethylcarbamothioate CAS No. 120904-30-5

O-nonyl N-ethylcarbamothioate

Cat. No.: B14299032
CAS No.: 120904-30-5
M. Wt: 231.40 g/mol
InChI Key: PASNELXFAZOGPW-UHFFFAOYSA-N
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Description

O-nonyl N-ethylcarbamothioate is an organic compound with the molecular formula C12H25NOS. It contains 25 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-nonyl N-ethylcarbamothioate typically involves the reaction of nonyl alcohol with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, to facilitate the formation of the carbamothioate linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

O-nonyl N-ethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted carbamothioates.

Scientific Research Applications

O-nonyl N-ethylcarbamothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-nonyl N-ethylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • O-nonyl N-methylcarbamothioate
  • O-nonyl N-propylcarbamothioate
  • O-nonyl N-butylcarbamothioate

Uniqueness

O-nonyl N-ethylcarbamothioate is unique due to its specific alkyl chain length and the presence of the ethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

120904-30-5

Molecular Formula

C12H25NOS

Molecular Weight

231.40 g/mol

IUPAC Name

O-nonyl N-ethylcarbamothioate

InChI

InChI=1S/C12H25NOS/c1-3-5-6-7-8-9-10-11-14-12(15)13-4-2/h3-11H2,1-2H3,(H,13,15)

InChI Key

PASNELXFAZOGPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=S)NCC

Origin of Product

United States

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